molecular formula C29H52O4 B12692255 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester CAS No. 72258-28-7

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester

Cat. No.: B12692255
CAS No.: 72258-28-7
M. Wt: 464.7 g/mol
InChI Key: YEOXVAODLOHRBS-YAOOYPAMSA-N
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Description

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester is a chemical compound with the molecular formula C29H52O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring, an octanoic acid chain, and an ester group derived from 2-ethylhexanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester typically involves a two-step reaction process:

    Formation of 4-hexyl-2-cyclohexene-1-octanoic acid: This step involves the reaction of 4-bromo-1-octene with cyclohexylamine to produce 4-cyclohexyl-substituted 1-octene. The product is then subjected to further reactions to form the desired acid.

    Esterification: The acid formed in the first step is then reacted with 2-ethylhexanol in the presence of a catalyst such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other derivatives.

Scientific Research Applications

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclohexene ring and hexyl chain contribute to the compound’s hydrophobic properties, influencing its interactions with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-: The parent acid form without the ester group.

    2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-methylhexyl) ester: A similar ester with a different alcohol component.

    2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-propylhexyl) ester: Another ester variant with a different alcohol component.

Uniqueness

The uniqueness of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, mono(2-ethylhexyl) ester lies in its specific ester group derived from 2-ethylhexanol, which imparts distinct physical and chemical properties. This compound’s structure allows for unique interactions in both chemical reactions and biological systems, making it valuable for various applications .

Properties

CAS No.

72258-28-7

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(1S,2R,5S)-5-[8-[(2S)-2-ethylhexoxy]-8-oxooctyl]-2-hexylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C29H52O4/c1-4-7-9-14-18-26-21-20-25(22-27(26)29(31)32)17-13-11-10-12-15-19-28(30)33-23-24(6-3)16-8-5-2/h20-21,24-27H,4-19,22-23H2,1-3H3,(H,31,32)/t24-,25+,26+,27-/m0/s1

InChI Key

YEOXVAODLOHRBS-YAOOYPAMSA-N

Isomeric SMILES

CCCCCC[C@@H]1C=C[C@H](C[C@@H]1C(=O)O)CCCCCCCC(=O)OC[C@@H](CC)CCCC

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCC(CC)CCCC

physical_description

Liquid

Origin of Product

United States

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